Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with calcium channels, modulating their activity and thereby affecting cellular calcium levels. This interaction can influence various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar structure.
Felodipine: Known for its use in treating high blood pressure and angina.
Properties
Molecular Formula |
C24H23BrFNO6 |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H23BrFNO6/c1-30-20-8-5-14(9-21(20)31-2)11-27-12-16(23(28)32-3)22(17(13-27)24(29)33-4)15-6-7-19(26)18(25)10-15/h5-10,12-13,22H,11H2,1-4H3 |
InChI Key |
XKSQYENGLIFFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)F)Br)C(=O)OC)OC |
Origin of Product |
United States |
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